molecular formula C17H13FN2O3 B1414521 7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one CAS No. 1380572-47-3

7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B1414521
CAS No.: 1380572-47-3
M. Wt: 312.29 g/mol
InChI Key: DVTHEZLWGHHQPE-SXGWCWSVSA-N
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Description

7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a fluorine atom at the 7th position, a methoxy-phenyl group at the 2nd position, and a keto-ethylidene group. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the fluorine atom and the methoxy-phenyl group. The final step involves the formation of the keto-ethylidene group.

    Preparation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.

    Introduction of Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Addition of Methoxy-Phenyl Group: The methoxy-phenyl group can be added through a Friedel-Crafts acylation reaction using 4-methoxybenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of Keto-Ethylidene Group: The final step involves the reaction of the intermediate with an appropriate aldehyde or ketone under basic conditions to form the keto-ethylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-phenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the keto-ethylidene group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways and targets depend on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the fluorine, methoxy-phenyl, and keto-ethylidene groups.

    7-Fluoroquinoxaline: Similar structure but lacks the methoxy-phenyl and keto-ethylidene groups.

    3-[2-(4-Methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one: Lacks the fluorine atom.

Uniqueness

The presence of the fluorine atom, methoxy-phenyl group, and keto-ethylidene group in 7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one imparts unique chemical and biological properties. These structural features enhance its reactivity, binding affinity, and potential biological activities compared to similar compounds.

Properties

IUPAC Name

7-fluoro-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3/c1-23-12-5-2-10(3-6-12)16(21)9-15-17(22)20-14-8-11(18)4-7-13(14)19-15/h2-9,21H,1H3,(H,20,22)/b16-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTHEZLWGHHQPE-SXGWCWSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=NC3=C(C=C(C=C3)F)NC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C2=NC3=C(C=C(C=C3)F)NC2=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one
Reactant of Route 2
Reactant of Route 2
7-Fluoro-3-[2-(4-methoxy-phenyl)-2-oxo-ethylidene]-3,4-dihydro-1H-quinoxalin-2-one

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